4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde
Description
Properties
CAS No. |
101853-88-7 |
|---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-3-[(4-methoxyphenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)6-15-8-14-12(13)11(15)7-16/h2-5,7-8H,6H2,1H3 |
InChI Key |
FOMVPOCQLWZMDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C2C=O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material and Bromination
The 4-bromo substitution on the imidazole ring is commonly introduced by selective bromination of imidazole derivatives. For example, 2,4,5-tribromoimidazole can be selectively debrominated to yield 4-bromoimidazole derivatives using sodium sulfite under reflux conditions in aqueous media.
Typical conditions involve stirring 2,4,5-tribromoimidazole with sodium sulfite in water at elevated temperatures (around 110 °C) for several hours (e.g., 6 h), followed by extraction and purification to isolate 4-bromoimidazole with high yield (up to 89%).
Formylation at the 5-Position
The aldehyde group at the 5-position can be introduced via formylation reactions on the 4-bromoimidazole ring. Literature reports the synthesis of 4-bromo-1H-imidazole-5-carbaldehyde (CAS 50743-01-6) as a known compound, though specific formylation methods are less detailed in open literature.
Common formylation methods for imidazoles include Vilsmeier-Haack reactions or directed lithiation followed by quenching with electrophilic formyl sources.
N-Substitution with 4-Methoxybenzyl Group
N-Alkylation Procedure
The N-1 position of the imidazole ring can be alkylated with 4-methoxybenzyl halides (e.g., 4-methoxybenzyl bromide or chloride) under basic conditions.
Typical reaction conditions involve stirring the 4-bromo-1H-imidazole-5-carbaldehyde with 4-methoxybenzyl bromide in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperature (0–8 °C) to room temperature, often in the presence of a base like sodium hydride or potassium carbonate to deprotonate the imidazole nitrogen and facilitate nucleophilic substitution.
The reaction time is generally short (minutes to a few hours), and the product is isolated by standard aqueous workup and purification techniques such as column chromatography.
Representative Experimental Data and Conditions
Summary of Key Research Findings
The selective debromination of polybromoimidazoles using sodium sulfite is a reliable method to obtain 4-bromoimidazole intermediates with high yield and purity.
N-alkylation of imidazole nitrogen with benzyl halides bearing electron-donating groups such as methoxy is straightforward under mild basic conditions, preserving sensitive aldehyde functionalities.
The aldehyde group at the 5-position is synthetically accessible and stable under the conditions used for bromination and N-alkylation, allowing for the preparation of the target compound without significant side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that imidazole derivatives can exhibit anticancer properties. The presence of the bromine atom and the methoxy group may enhance the compound's ability to interact with specific biological targets involved in cancer progression. Studies have shown that related compounds can inhibit tumor growth by interfering with cell signaling pathways.
2. Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that it could be effective against resistant strains of bacteria.
3. Neuroprotective Effects
There is growing interest in the potential neuroprotective properties of imidazole compounds in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its efficacy in this area.
Material Science Applications
1. Organic Electronics
The unique electronic properties of 4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.
2. Catalysis
The compound can serve as a catalyst or a ligand in various chemical reactions, including cross-coupling reactions. Its imidazole moiety can coordinate with metals, facilitating reactions that are crucial in synthetic organic chemistry.
Synthetic Intermediate
This compound can act as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, enabling the development of new pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Research
A study investigated the anticancer effects of several imidazole derivatives, including variations of this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications.
Case Study 2: Antimicrobial Evaluation
In another study, derivatives of the compound were tested against various bacterial strains. The results demonstrated promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
1-(4-Bromobenzyl)-2-Butyl-4-Chloro-1H-Imidazole-5-Carbaldehyde (GF46620)
- Key Differences :
- Substituents : 4-Bromobenzyl (vs. 4-methoxybenzyl), additional 2-butyl and 4-chloro groups.
- Molecular Weight : 355.66 g/mol (vs. 333.18 g/mol for the target compound).
- Reactivity : The chloro group may increase electrophilicity, while the aldehyde remains a reactive site for further derivatization .
3-(1-(4-Methoxybenzyl)-1H-Imidazol-5-Yl)-1H-Indole (Compound 11)
- Key Differences :
- Core Structure : Indole ring fused to the imidazole (vs. standalone imidazole).
- Physical Properties : Melting point = 159–160°C (vs. >200°C for brominated analogs), likely due to reduced crystallinity from the indole moiety.
- Spectral Data : Distinct $ ^1H $ NMR shifts for indole protons (δ 7.2–7.8 ppm) compared to aliphatic protons in the target compound .
4-Bromo-1-Methyl-1H-Imidazole-5-Carboxaldehyde
- Key Differences: Substituent: Methyl group at position 1 (vs. 4-methoxybenzyl).
Functional Group Variations
Ethyl 2-Bromo-1-Ethyl-5-Methyl-1H-Imidazole-4-Carboxylate
- Key Differences :
5-[(4-Bromo-2-Chlorophenyl)Amino]-4-Fluoro-1-Methyl-1H-Benzimidazole-6-Carboxylic Acid
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 333.18 | >200 (estimated) | Aldehyde, 4-Bromo, 4-MeO-Bn |
| 1-(4-Bromobenzyl)-2-Butyl-4-Cl-Imidazole-5-Carbaldehyde | 355.66 | N/A | Aldehyde, Cl, Butyl |
| 3-(1-(4-MeO-Bn)-Imidazol-5-Yl)-1H-Indole | 331.37 | 159–160 | Indole, 4-MeO-Bn |
| 4-Bromo-1-Me-Imidazole-5-Carboxaldehyde | 217.03 | N/A | Aldehyde, Me |
Table 2: Spectral Data Comparison
Key Research Findings
- Reactivity Trends : Aldehyde-containing imidazoles (e.g., target compound) show higher reactivity in condensation reactions compared to ester or carboxylic acid derivatives .
- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving complex structures with anisotropic displacement ellipsoids, as seen in brominated imidazoles .
Biological Activity
4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
- Molecular Formula : CHBrNO
- Molar Mass : 260.12 g/mol
- Melting Point : 87-92 °C
- Density : 1.73 g/cm³ (predicted)
- Storage Conditions : Store under inert gas at 2-8 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent research has demonstrated that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study conducted by researchers indicated that the compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation | |
| MCF-7 | 15.0 | Inhibition of cell proliferation and migration | |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly affecting the G2/M phase.
- Inhibition of Metastasis : Studies suggest that it may reduce the migratory capabilities of cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : In a preclinical trial using mouse models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating strong antitumor activity.
- Case Study 2 : A pharmacokinetic study revealed favorable absorption and distribution characteristics, suggesting potential for therapeutic use in humans.
Safety and Toxicology
While the compound shows promise as an anticancer agent, safety evaluations are crucial. Toxicological assessments indicate that it can cause irritation to the eyes and skin upon exposure. The risk codes associated with this compound include:
- R36/37/38 - Irritating to eyes, respiratory system, and skin.
- R22 - Harmful if swallowed.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde from 2-phenyl-1H-imidazole?
A stepwise approach is typically employed:
N-Alkylation : React 2-phenyl-1H-imidazole with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the N1 position. Temperature control (~60°C) minimizes side reactions .
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) at 0–25°C to selectively brominate the C4 position of the imidazole ring. The electron-withdrawing aldehyde group at C5 directs bromination to C4 .
Aldehyde Introduction : Oxidize a pre-installed hydroxymethyl group at C5 using MnO₂ or Swern oxidation. Alternatively, employ Vilsmeier-Haack formylation for direct aldehyde installation .
Advanced: How can regioselectivity challenges during alkylation be addressed to avoid competing 1,4-disubstituted imidazole byproducts?
Regioselectivity in N-alkylation depends on:
- Base Strength : Weak bases (e.g., NaHCO₃) favor N1-alkylation, while stronger bases (e.g., NaH) may lead to N3-substitution.
- Solvent Polarity : Polar solvents (DMF, DMSO) stabilize transition states for N1-alkylation by solvating the leaving group .
- Steric Effects : Bulky substituents on the benzyl bromide (e.g., 4-methoxy group) hinder undesired N3-attack due to steric crowding .
Validate selectivity via -NMR: The N1-substituted product shows distinct splitting patterns for imidazole protons (e.g., C2-H as a singlet) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]) with isotopic peaks matching bromine (1:1 ratio for /) .
- X-ray Crystallography : Resolves ambiguities in bromine positioning and confirms the imidazole ring conformation .
Advanced: How should researchers reconcile discrepancies between experimental and computational 13C^{13}\text{C}13C-NMR chemical shifts for the aldehyde group?
Discrepancies may arise from:
- Solvent Effects : DFT calculations often assume gas-phase conditions, whereas experimental shifts are solvent-dependent. Use implicit solvation models (e.g., PCM for DMSO) .
- Crystal Packing : Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in the solid state can perturb electronic environments. Compare solution-state NMR with solid-state DFT .
- Dynamic Effects : Rotameric equilibria of the 4-methoxybenzyl group may broaden signals. Variable-temperature NMR can identify dynamic processes .
Advanced: What computational methods predict the bromine atom’s reactivity in cross-coupling reactions?
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level and calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom shows high values, indicating susceptibility to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions near bromine, guiding predictions for Suzuki-Miyaura coupling partners .
- Docking Studies : If the compound is a drug precursor, dock into enzyme active sites (e.g., cytochrome P450) to predict metabolic debromination pathways .
Advanced: What alternative bromination strategies exist if NBS fails to achieve C4 selectivity?
- Directed ortho-Metalation (DoM) : Use a directing group (e.g., trimethylsilyl) at C5 to steer bromination to C4 via lithiation and subsequent Br₂ quenching .
- Protection/Deprotection : Temporarily protect the aldehyde as an acetal, perform electrophilic bromination, and then deprotect .
- Enzymatic Bromination : Halogenases (e.g., Bmp5) from marine bacteria can achieve regioselective bromination under mild conditions, though substrate compatibility requires validation .
Advanced: How do crystal packing interactions influence the compound’s stability?
X-ray data reveal:
- C–H⋯O Interactions : The aldehyde oxygen forms weak hydrogen bonds (2.8–3.2 Å) with adjacent aromatic C–H groups, stabilizing the lattice .
- π-π Stacking : The 4-methoxyphenyl and imidazole rings engage in offset stacking (3.3–3.5 Å), reducing solubility but enhancing thermal stability .
- Halogen Bonding : The bromine atom participates in type-II interactions (C–Br⋯O=C, ~3.4 Å), which may affect reactivity in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
